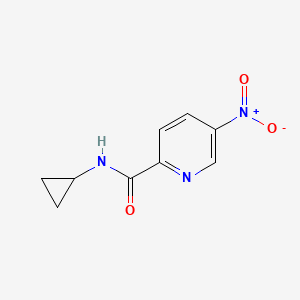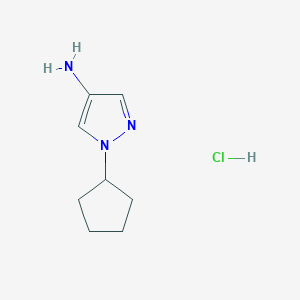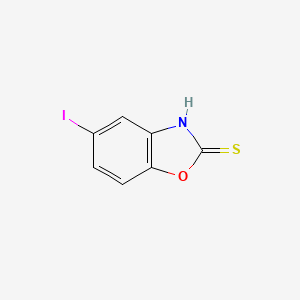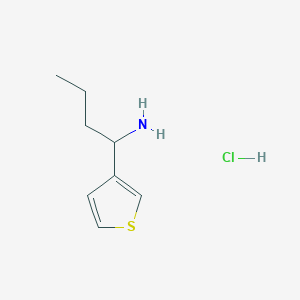
1-(Thiophen-3-yl)butan-1-amine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 1-(Thiophen-3-yl)butan-1-amine hydrochloride consists of a butan-1-amine chain attached to a thiophene ring. The exact structure is not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research has demonstrated the use of related thiophene compounds in synthesizing complex molecules, indicating the versatility of thiophene derivatives in organic synthesis. For example, the acylation of thiophene with trichloro-3-butenoyl chloride led to derivatives that further react with amines, showcasing the compound's role in creating structurally diverse chemical libraries. This process is critical for generating new compounds with potential applications in drug development and materials science (Potkin, Petkevich, & Kurman, 2010).
Electrochromic Devices
The development of electrochromic devices using thiophene derivatives signifies an important application in smart materials. A study highlighted the synthesis of a polymer precursor that, when copolymerized, resulted in materials capable of displaying multiple colors, thus enhancing the functionality of electrochromic devices. This application is pivotal for the development of smart windows, displays, and energy-efficient coatings (Yagmur, Ak, & Bayrakçeken, 2013).
Medicinal Chemistry
In medicinal chemistry, thiophene derivatives have been explored for their pharmacological activities. For instance, novel Mannich base derivatives of thiophene have been synthesized and evaluated for their anti-diabetic and anti-inflammatory activities, indicating the potential of thiophene compounds in therapeutic applications (Gopi & Dhanaraju, 2018).
Material Science
The use of thiophene-based compounds in material science, particularly in constructing electrochromic devices and conducting polymers, showcases their significance in fabricating materials with desired electrical and optical properties. These applications are crucial for advancing technologies in electronics and energy storage (Mo, Zhou, Ma, & Xu, 2015).
Safety And Hazards
The safety information available indicates that the compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and getting medical advice/attention if skin irritation or rash occurs (P333+P313) .
Propiedades
IUPAC Name |
1-thiophen-3-ylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-2-3-8(9)7-4-5-10-6-7;/h4-6,8H,2-3,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQUSHMRWCRISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CSC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-3-yl)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B1457899.png)
![4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid](/img/structure/B1457900.png)
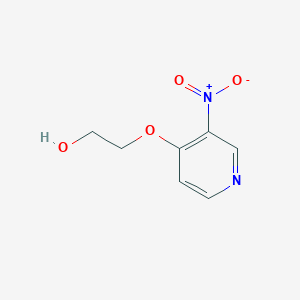
![Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1457903.png)
![4-[5-(1-Chloro-2-methylpropan-2-YL)-1,2,4-oxadiazol-3-YL]aniline](/img/structure/B1457904.png)
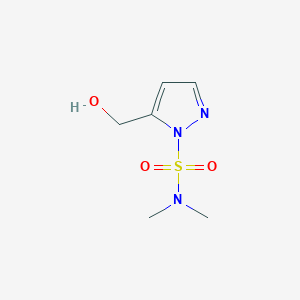
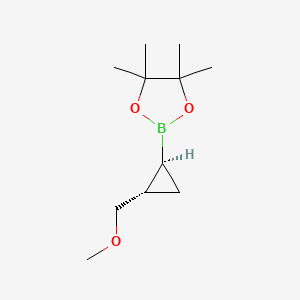
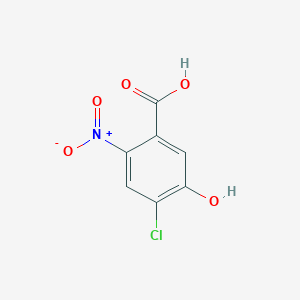
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1457912.png)
